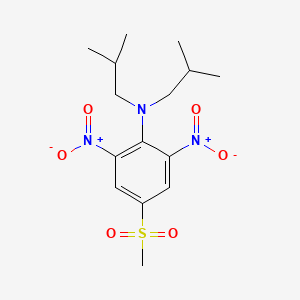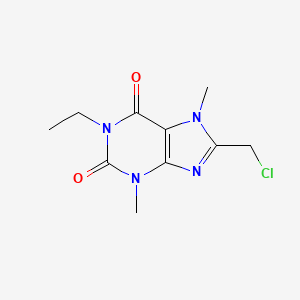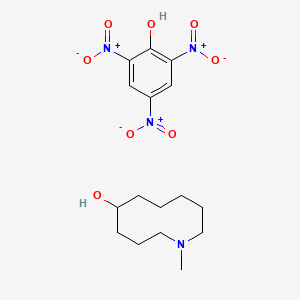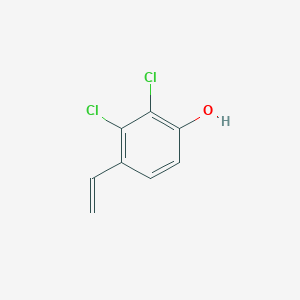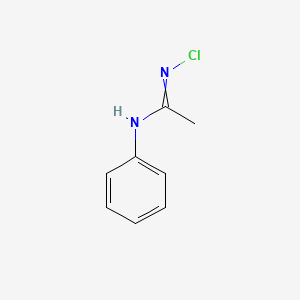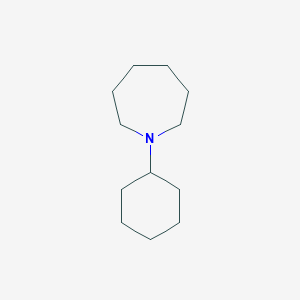![molecular formula C25H20O3Sn B14585341 4-{[(Triphenylstannyl)oxy]carbonyl}phenol CAS No. 61057-39-4](/img/structure/B14585341.png)
4-{[(Triphenylstannyl)oxy]carbonyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(Triphenylstannyl)oxy]carbonyl}phenol is an organotin compound that features a phenol group bonded to a triphenylstannyl moiety through a carbonyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Triphenylstannyl)oxy]carbonyl}phenol typically involves the reaction of triphenyltin chloride with 4-hydroxybenzoic acid in the presence of a base. The reaction proceeds through the formation of an ester linkage between the phenol and the triphenylstannyl group. Common bases used in this reaction include pyridine or triethylamine, and the reaction is often carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-{[(Triphenylstannyl)oxy]carbonyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the triphenylstannyl group under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the carbonyl group can produce alcohols .
科学研究应用
4-{[(Triphenylstannyl)oxy]carbonyl}phenol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s organotin moiety can interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers and other materials with specific properties .
作用机制
The mechanism of action of 4-{[(Triphenylstannyl)oxy]carbonyl}phenol involves its interaction with various molecular targets. The triphenylstannyl group can form coordination complexes with metal ions, while the phenol group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
Triphenyltin chloride: A precursor in the synthesis of 4-{[(Triphenylstannyl)oxy]carbonyl}phenol.
4-Hydroxybenzoic acid: Another precursor used in the synthesis.
Triphenyltin hydroxide: A related organotin compound with similar properties
Uniqueness
This compound is unique due to its combination of a phenol group and a triphenylstannyl moiety. This structural feature allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in both research and industrial applications .
属性
CAS 编号 |
61057-39-4 |
|---|---|
分子式 |
C25H20O3Sn |
分子量 |
487.1 g/mol |
IUPAC 名称 |
triphenylstannyl 4-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.3C6H5.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4,8H,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChI 键 |
VCAJGENTXYWRPX-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
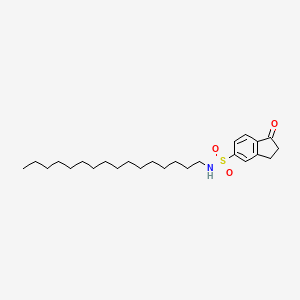
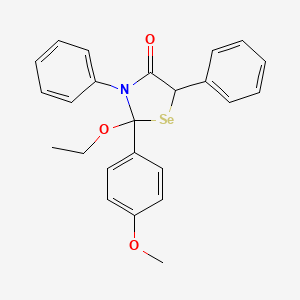

![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)

![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
